6-Amino-2-chloro-5-fluoronicotinic acid
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Overview
Description
6-Amino-2-chloro-5-fluoronicotinic acid is a heterocyclic organic compound with the molecular formula C6H4ClFN2O2. It is a derivative of nicotinic acid, characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-chloro-5-fluoronicotinic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the selective halogenation of nicotinic acid derivatives. For instance, 2,6-dichloro-5-fluoro-nicotinic acid can be synthesized by reacting 2,6-dichloronicotinic acid with fluorinating agents . The amino group is then introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process may also involve the use of catalysts to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-chloro-5-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, amines, or thiols can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in pharmaceutical synthesis and other chemical applications .
Scientific Research Applications
6-Amino-2-chloro-5-fluoronicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-2-chloro-5-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of RAD51, a protein involved in DNA repair, by binding to its active site and preventing its interaction with DNA . This inhibition can lead to the accumulation of DNA damage in cancer cells, thereby reducing their proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoronicotinic acid: Similar structure but lacks the chloro substituent.
6-Amino-2-chloronicotinic acid: Similar structure but lacks the fluoro substituent.
2,6-Dichloro-5-fluoronicotinic acid: Similar structure but lacks the amino substituent.
Uniqueness
6-Amino-2-chloro-5-fluoronicotinic acid is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the pyridine ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-amino-2-chloro-5-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-4-2(6(11)12)1-3(8)5(9)10-4/h1H,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUZSUUZKDOUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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